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Compound of Interest

Compound Name: 3-(3-Bromophenyl)pyridine

Cat. No.: B1282306 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-(3-Bromophenyl)pyridine,

a versatile heterocyclic building block crucial in materials science and medicinal chemistry. It

details the compound's physicochemical properties, spectroscopic profile, synthesis

methodologies, and key applications.

Core Compound Properties
3-(3-Bromophenyl)pyridine is an aromatic organic compound valued for its unique structure,

which incorporates both a pyridine ring and a brominated phenyl ring. This bifunctional nature

makes it an excellent substrate for a variety of cross-coupling reactions, enabling the

construction of more complex molecular architectures.

Physicochemical Data
The key physicochemical properties of 3-(3-Bromophenyl)pyridine are summarized in the

table below, providing essential data for experimental design and safety considerations.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1282306?utm_src=pdf-interest
https://www.benchchem.com/product/b1282306?utm_src=pdf-body
https://www.benchchem.com/product/b1282306?utm_src=pdf-body
https://www.benchchem.com/product/b1282306?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1282306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference(s)

CAS Number 4422-32-6 [General]

Molecular Formula C₁₁H₈BrN [1][2]

Molecular Weight 234.09 g/mol [1][2]

Appearance
Light yellow to orange clear

liquid
[1]

Boiling Point ~321 °C [1]

Density ~1.426 - 1.47 g/cm³ [1]

Refractive Index ~1.642 - 1.646 [1]

Flash Point 148 °C [1]

pKa (Predicted) 4.78 ± 0.10 [General]

Spectroscopic Profile
The following table summarizes the characteristic spectroscopic data for 3-(3-
Bromophenyl)pyridine, which is fundamental for its identification and characterization.
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Spectrum Type Characteristic Peaks / Shifts

¹H NMR

δ (ppm) in CDCl₃: 8.85 (s, 1H), 8.65 (d, 1H),

7.87 (d, 1H), 7.75 (s, 1H), 7.57-7.52 (m, 2H),

7.41-7.35 (m, 2H).

¹³C NMR (Predicted)

δ (ppm): ~150.1 (C), ~148.5 (CH), ~140.2 (C),

~135.0 (CH), ~131.5 (CH), ~130.3 (CH), ~129.0

(CH), ~123.5 (C-Br), ~123.0 (CH). Note: Exact

values may vary based on solvent and

experimental conditions. These are estimated

shifts based on pyridine and substituted

benzene analogs.

Infrared (IR)

Characteristic Absorptions (cm⁻¹): ~3100-3000

(Aromatic C-H stretch), ~1600-1400 (Aromatic

C=C and C=N ring stretching), ~800-600 (C-Br

stretch and C-H out-of-plane bending).

Mass Spec. (MS)
Predicted m/z: 233/235 [M]⁺ (presence of Br

isotope pattern), 155 [M-Br]⁺.

Synthesis and Experimental Protocols
3-(3-Bromophenyl)pyridine is most commonly synthesized via palladium-catalyzed cross-

coupling reactions. The Suzuki-Miyaura and Stille couplings are two effective and widely used

methods.

Suzuki-Miyaura Coupling Protocol
This is a highly efficient method for forming the C-C bond between the pyridine and phenyl

rings using a boronic acid precursor.

Reaction: Pyridine-3-boronic acid + 1-Bromo-3-iodobenzene → 3-(3-Bromophenyl)pyridine

Experimental Procedure:

To a 100 mL three-neck round-bottom flask, add 1-bromo-3-iodobenzene (1.118 g, 3.95

mmol) and pyridine-3-boronic acid (0.559 g, 4.54 mmol).
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Add dioxane (20 mL) and a 2N aqueous solution of K₂CO₃ (20 mL) to the flask.

Stir the reaction mixture and degas with argon for 30 minutes to create an inert atmosphere.

Under argon protection, add tetrakis(triphenylphosphine)palladium(0) (50 mg, 0.04 mmol, 1

mol%).

Heat the reaction mixture to 100 °C and stir overnight.

Upon reaction completion (monitored by TLC or GC-MS), remove the solvent via rotary

evaporation.

Suspend the residue in a mixture of water (50 mL) and dichloromethane (50 mL).

Separate the organic layer and wash it three times with brine (50 mL each).

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude

product.

Purify the product as necessary, typically via column chromatography.
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Starting Materials

Reagents & Catalyst Process Steps
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Pd(PPh₃)₄ Heat (100°C, overnight) Workup & Extraction Purification 3-(3-Bromophenyl)pyridine

Click to download full resolution via product page

Fig 1. Suzuki-Miyaura Coupling Workflow

Stille Coupling Protocol
An alternative route involves the coupling of an organotin reagent with an organic halide. This

method is also highly effective but requires the handling of organotin compounds.

Reaction: 3-(Trimethylstannyl)pyridine + 1-Bromo-3-iodobenzene → 3-(3-
Bromophenyl)pyridine

Experimental Procedure:

To a solution of 3-(trimethylstannyl)pyridine (5.091 mmol) and 1-bromo-3-iodobenzene

(5.302 mmol) in DMF (20 mL), add tris(dibenzylideneacetone)dipalladium(0)-chloroform

adduct (Pd₂dba₃·CHCl₃, 0.136 mmol), triphenylarsine (AsPh₃, 0.601 mmol), and copper(I)

iodide (CuI, 0.732 mmol).
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Stir the mixture at 80 °C for 5 hours.

After cooling, add ether (100 mL) and water (30 mL).

Extract the aqueous layer with ether (3 x 30 mL).

Combine the organic layers and wash sequentially with water (30 mL), 1 M KF aqueous

solution (30 mL), and brine (30 mL).

Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

Purify the resulting crude product, typically by column chromatography, to yield 3-(3-
Bromophenyl)pyridine.[3]
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3-(Trimethylstannyl)pyridine
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Fig 2. Stille Coupling Workflow
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Applications in Research and Development
3-(3-Bromophenyl)pyridine serves as a pivotal intermediate in two major fields: materials

science and drug discovery.

Materials Science: OLEDs
The compound is a key reactant in the synthesis of more complex heterocyclic systems, such

as 11H-indeno[1,2-b]quinoline derivatives.[1] These larger, conjugated molecules are

investigated for their electroluminescent properties and are used in the manufacturing of

Organic Light-Emitting Diodes (OLEDs). The pyridine and phenyl rings provide a rigid scaffold

that can be further functionalized to tune the electronic and photophysical properties of the final

material.

Drug Discovery and Medicinal Chemistry
The pyridine scaffold is a well-established pharmacophore present in numerous approved

drugs. The bromine atom on the phenyl ring of 3-(3-Bromophenyl)pyridine provides a

reactive handle for further chemical modification, typically through additional cross-coupling

reactions. This allows for the systematic exploration of chemical space around the core

structure to develop novel therapeutic agents.

A significant application is its use as a precursor for synthesizing potent enzyme inhibitors. For

example, derivatives of this molecule have been used to create selective inhibitors of Aurora A

kinase, a key target in oncology. The compound 2-(3-bromophenyl)-8-fluoroquinazoline-4-

carboxylic acid, derived from this core, has demonstrated potent inhibitory activity and

apoptosis-inducing properties in cancer cell lines. This highlights the value of the 3-(3-
bromophenyl)pyridine scaffold in generating lead compounds for drug development

programs.
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Fig 3. Role as a Core Scaffold in R&D

Safety and Handling
3-(3-Bromophenyl)pyridine should be handled in a well-ventilated area, preferably a fume

hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a

lab coat, should be worn. It is classified as a skin and serious eye irritant. For full safety

information, consult the Safety Data Sheet (SDS) from the supplier.

This technical guide serves as a foundational resource for professionals working with 3-(3-
Bromophenyl)pyridine. The data and protocols compiled herein are intended to facilitate

efficient and informed research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: 3-(3-Bromophenyl)pyridine (CAS:
4422-32-6)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1282306#3-3-bromophenyl-pyridine-cas-number-
4422-32-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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